Ajugamarin chlorohydrin

Description

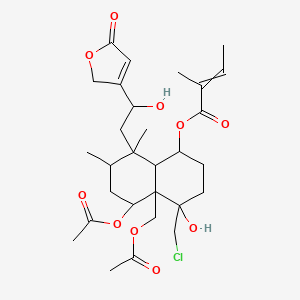

Structure

2D Structure

Properties

IUPAC Name |

[5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWDVANTGWQWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Advanced Structural Elucidation of Ajugamarin Chlorohydrin

Spectroscopic Analysis

The foundational step in the structural elucidation of Ajugamarin chlorohydrin involves a suite of spectroscopic methods that provide detailed information about its molecular framework.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to piece together its connectivity. acs.orgmeilerlab.org

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in the molecule. The chemical shifts, coupling constants, and multiplicities of the signals are used to identify different types of protons (e.g., olefinic, methine, methylene, methyl) and their spatial relationships.

¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments, distinguishing between quaternary, methine, methylene, and methyl carbons. acs.org

2D NMR techniques are crucial for establishing the final connectivity.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting the various fragments of the molecule.

Mass spectrometry provides the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly important as it allows for the determination of the precise molecular formula, confirming the presence of chlorine and the number of carbon, hydrogen, and oxygen atoms. meilerlab.org Fragmentation patterns observed in the mass spectrum can also offer clues about the structural motifs present in the molecule.

Infrared spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (from esters and lactones), and carbon-carbon double bonds (C=C), which are all features of the neo-clerodane skeleton. meilerlab.org

Integration of Spectroscopic Data with Quantum Chemical Calculations for Structural Confirmation

While the aforementioned spectroscopic techniques can establish the planar structure of this compound, determining its absolute stereochemistry can be challenging due to the presence of multiple stereocenters. In cases where suitable crystals for X-ray crystallography cannot be obtained, the integration of experimental NMR data with quantum chemical calculations has emerged as a powerful and reliable alternative. acs.org

The general workflow for this integrated approach involves several key steps:

Generation of Plausible Diastereomers: Based on the established planar structure and the relative stereochemistry suggested by NOESY (Nuclear Overhauser Effect Spectroscopy) data, a set of all possible diastereomers is computationally generated.

Conformational Search: For each plausible diastereomer, a thorough conformational search is performed using molecular mechanics or semi-empirical methods to identify the low-energy conformers.

Geometry Optimization and Energy Calculation: The geometries of these low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). The relative energies of the optimized conformers are calculated to determine their Boltzmann populations at a given temperature.

NMR Chemical Shift Calculation: For each optimized conformer, the ¹H and ¹³C NMR chemical shifts are calculated using quantum mechanical methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. The calculated chemical shifts for each diastereomer are then obtained as a Boltzmann-weighted average of the shifts of its contributing conformers.

Comparison with Experimental Data: The calculated NMR chemical shifts for each plausible diastereomer are then compared with the experimental values. The diastereomer whose calculated shifts show the best correlation with the experimental data is identified as the most likely correct structure. Statistical parameters such as the mean absolute error (MAE), the corrected mean absolute error (CMAE), and the DP4+ probability are often used to provide a quantitative measure of the goodness of fit. nih.gov

This computational approach allows for the confident assignment of the relative and absolute configuration of complex natural products like this compound, providing a level of certainty that is often comparable to that of X-ray crystallography. For the broader class of neo-clerodane diterpenoids, this integrated method has been successfully applied to revise previously misassigned structures and to elucidate the structures of new members of the family. acs.org

Interactive Data Table: ¹H and ¹³C NMR Data for a Representative Neo-clerodane Diterpenoid

Note: The following table provides representative NMR data for a related neo-clerodane diterpenoid to illustrate the type of data used in the structural elucidation process. Specific data for this compound can be found in specialized chemical literature.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 38.5 | 1.65 (m), 1.20 (m) |

| 2 | 25.4 | 1.80 (m), 1.55 (m) |

| 3 | 35.1 | 2.10 (m) |

| 4 | 78.2 | - |

| 5 | 55.6 | 1.95 (d, 8.5) |

| 6 | 72.1 | 4.85 (dd, 8.5, 2.0) |

| 7 | 39.8 | 2.20 (m), 1.70 (m) |

| 8 | 42.3 | 1.90 (m) |

| 9 | 45.1 | - |

| 10 | 50.2 | 2.30 (m) |

| 11 | 28.7 | 2.50 (m), 2.15 (m) |

| 12 | 68.9 | 5.40 (t, 7.0) |

| 13 | 143.5 | 7.10 (s) |

| 14 | 110.1 | - |

| 15 | 125.4 | - |

| 16 | 174.3 | - |

| 17 | 16.5 | 0.95 (d, 6.5) |

| 18 | 65.3 | 3.80 (d, 12.0), 3.60 (d, 12.0) |

| 19 | 21.2 | 1.10 (s) |

| 20 | 18.1 | 0.85 (s) |

Conclusion

Proposed Biosynthetic Origin of this compound

The presence of a chlorohydrin moiety in a terrestrial plant-derived natural product is relatively uncommon, leading to questions about its true origin. Scientific inquiry has explored both its potential as a genuine product of the plant's metabolic processes and the possibility of it being an artifact formed during extraction and purification.

Mechanistic Hypothesis of Formation via Hydrogen Chloride Addition to Ajugamarin Precursors

The prevailing hypothesis suggests that this compound is not directly biosynthesized but is instead formed from an epoxide precursor through the addition of hydrogen chloride. researchgate.netresearchgate.netresearchgate.net It is proposed that a precursor molecule, such as ajugamarin, which contains an epoxide ring, undergoes an acid-catalyzed ring-opening upon exposure to a source of chloride ions. researchgate.netresearchgate.net This reaction is a well-established chemical transformation. researchgate.net

During the isolation of natural products from plant material, the use of chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) is common. researchgate.net It is plausible that trace amounts of hydrochloric acid (HCl) can be generated from these solvents, which then reacts with the epoxide-containing precursors present in the plant extract. researchgate.netresearchgate.net This would lead to the formation of the corresponding chlorohydrin.

This mechanistic hypothesis is supported by the fact that several chlorinated neo-clerodane diterpenes have been identified, and their formation is often attributed to the use of chlorinated solvents during the isolation process. researchgate.net The co-isolation of ajugamarin and this compound from Ajuga nipponensis further strengthens this theory, suggesting a precursor-product relationship. researchgate.netresearchgate.net

Investigation of Potential Artifact Formation During Isolation and Handling

The question of whether this compound is a natural product or an artifact has been a subject of investigation. An artifact, in this context, is a compound that is not naturally present in the living organism but is formed through chemical changes during the isolation and handling procedures. iaea.org

Several studies have pointed towards the likelihood of this compound being an artifact. The formation of chlorohydrins from epoxides in the presence of a chloride source is a known chemical reaction that can occur under mild conditions. iaea.org The use of chlorinated solvents in the extraction process is a significant factor that could lead to the artificial formation of such compounds. researchgate.net

To investigate this, researchers have analyzed crude plant extracts prepared without the use of chlorinated solvents. In some cases, the chlorinated compounds are absent in these extracts, only appearing after chromatography using chlorinated solvents. However, in other instances, chlorinated neo-clerodanes have been detected in crude methanolic extracts, suggesting they may be genuine natural products. iaea.org In the case of this compound, it has been suggested that it may have been formed by the addition of hydrogen chloride to ajugamarin during the isolation procedure. researchgate.netresearchgate.netresearchgate.net

Chemical Synthesis and Derivatization Approaches to this compound Analogues

The synthesis of this compound analogues is a significant area of research, driven by the desire to explore the structure-activity relationships of this class of compounds and to develop new therapeutic agents. Both semi-synthetic and fully synthetic approaches have been considered, with a focus on modifying the core neo-clerodane skeleton and the characteristic chlorohydrin moiety.

Semi-Synthetic Routes from Naturally Occurring Neo-Clerodane Diterpenoids

Semi-synthesis, which involves the chemical modification of readily available natural products, is a practical approach to generate a variety of analogues. Naturally occurring neo-clerodane diterpenoids, which are abundant in plants of the Ajuga and Teucrium genera, serve as excellent starting materials. hebmu.edu.cnvdoc.pub

A common strategy involves the transformation of epoxide-containing neo-clerodanes into chlorohydrins. This can be achieved by reacting the natural product with a source of hydrogen chloride. hebmu.edu.cn This reaction mimics the proposed artifact formation and provides a straightforward method to introduce the chlorohydrin functionality. For example, ajugamarin G1 chlorohydrin and ajugamarin H1 chlorohydrin have been prepared from their respective ajugamarin precursors. hebmu.edu.cn Similarly, treatment of ajugacumbin A with HCl can yield the corresponding chlorohydrin. hebmu.edu.cn

These semi-synthetic routes allow for the generation of a library of analogues with variations in other parts of the molecule, which can then be screened for biological activity.

Table 1: Examples of Semi-Synthetically Prepared this compound Analogues

| Precursor Compound | Resulting Chlorohydrin Analogue | Reference |

| Ajugamarin A1 | Ajugamarin G1 chlorohydrin | hebmu.edu.cn |

| Ajugamarin B1 | Ajugamarin H1 chlorohydrin | hebmu.edu.cn |

| Ajugacumbin A | Ajugacumbin A-HCl | hebmu.edu.cn |

Targeted Chemical Modifications Involving the Chlorohydrin Moiety

Once the chlorohydrin moiety is in place, it can be the target of further chemical modifications to create novel derivatives. The hydroxyl and chloro groups of the chlorohydrin offer reactive sites for various chemical transformations.

While specific derivatization of the chlorohydrin moiety in this compound itself is not extensively detailed in the available literature, general reactions of chlorohydrins can be inferred. For instance, the hydroxyl group can be acylated or etherified to introduce different functional groups. The chlorine atom can potentially be displaced through nucleophilic substitution reactions, although this may be sterically hindered within the complex neo-clerodane framework.

Furthermore, the chlorohydrin can be converted back to an epoxide under basic conditions. This reversible reaction allows for the interconversion of these two important classes of neo-clerodane diterpenoids and can be a strategic step in a multi-step synthesis.

Rational Design and Synthesis of Structurally Related Chlorohydrin-Containing Derivatives

The rational design of new bioactive molecules is a cornerstone of modern medicinal chemistry. This approach involves designing compounds that are predicted to have specific biological activities based on the known structure and function of a target molecule or receptor.

In the context of this compound, rational design strategies would aim to create analogues with enhanced or novel biological properties. Given that ajugamarin A1 chlorohydrin has been reported to exhibit neuroprotective effects, the design of new analogues could focus on optimizing this activity. vdoc.pubebi.ac.uk This might involve modifying the substituents on the neo-clerodane skeleton to improve properties such as cell permeability, metabolic stability, or binding affinity to a biological target.

The synthesis of these rationally designed molecules would likely follow semi-synthetic routes, starting from related natural products. The chemical methodologies developed for the modification of neo-clerodane diterpenoids, including the introduction and derivatization of the chlorohydrin group, would be instrumental in achieving these synthetic goals. The synthesized compounds would then be subjected to biological screening to evaluate their efficacy and to further refine the structure-activity relationship models.

Molecular Mechanisms of Biological Activity

Elucidation of Neuroprotective Mechanisms

The neuroprotective properties of Ajugamarin chlorohydrin and related compounds are attributed to their ability to intervene in pathways leading to neuronal cell death, such as those induced by neurotoxins, and to modulate cellular defense mechanisms against oxidative stress and iron-dependent cell death.

This compound has demonstrated significant neuroprotective effects by enhancing the survival of neuronal cells exposed to the potent neurotoxin 1-methyl-4-phenylpyridinium (MPP+). vdoc.pub MPP+ is widely used to model Parkinson's disease in vitro, as it induces dopaminergic cell death by inhibiting mitochondrial complex I, leading to ATP depletion and oxidative stress. nih.govmdpi.commdpi.com

In a key study, Ajugamarin A1 chlorohydrin was shown to markedly improve the viability of human SH-SY5Y neuroblastoma cells that were treated with MPP+. vdoc.pub At a concentration of 30 μM, the compound increased cell survival by 88.2%, highlighting its potent ability to counteract neurotoxin-induced cell death. vdoc.pub This protective action suggests an interference with the toxic mechanisms of MPP+, potentially by preserving mitochondrial function or mitigating downstream apoptotic signaling. vdoc.pub

Table 1: Neuroprotective Effect of Ajugamarin A1 Chlorohydrin Against MPP+-Induced Toxicity

| Compound | Concentration | Cell Line | Toxin | % Enhancement of Cell Survival | Source |

|---|

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov While direct studies on this compound's effect on ferroptosis are limited, research on other neoclerodane diterpenoids isolated from the same plant genus, Ajuga nipponensis, provides insight into a likely mechanism. Ajudecunoid C, a related diterpenoid, has been identified as a significant inhibitor of ferroptosis induced by both erastin (B1684096) and RSL3 in HT22 mouse hippocampal neuronal cells. researchgate.netnih.gov The inhibition of ferroptosis is considered a promising strategy for treating neurological diseases. researchgate.netnih.gov The mechanism of Ajudecunoid C involves scavenging free radicals and activating antioxidant pathways, which prevents the accumulation of lipid reactive oxygen species that is the hallmark of ferroptosis. nih.govresearchgate.netnih.gov This suggests that compounds within the same chemical class as this compound may share the capacity to protect neuronal cells by inhibiting this specific cell death pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov When activated, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of numerous protective genes, including phase II detoxification and antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govmedsci.org

The neuroprotective effects of related neoclerodane diterpenoids have been explicitly linked to the activation of this pathway. researchgate.net For instance, the anti-ferroptotic activity of Ajudecunoid C is mediated through the activation of the NRF2-ARE pathway. researchgate.netnih.gov By promoting the expression of Nrf2-regulated antioxidant genes, the compound enhances the cell's ability to neutralize reactive oxygen species and resist oxidative damage. researchgate.netnih.gov This mechanism is a critical component of neuroprotection, and its presence in compounds structurally related to this compound suggests it may be a key pathway for its biological activity. researchgate.net

Investigation of Anti-inflammatory Modulatory Actions

The anti-inflammatory properties of this compound are linked to its classification as a neo-clerodane diterpenoid, a group of compounds known to modulate key inflammatory pathways. researchgate.netresearchgate.net These actions involve the downregulation of enzymes and signaling proteins that mediate inflammatory responses.

Chronic inflammation is often driven by the overexpression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com iNOS produces large quantities of nitric oxide (NO), a mediator in the inflammatory process, while COX-2 is responsible for producing prostaglandins (B1171923) that contribute to pain and inflammation. nih.govnih.gov

Studies have demonstrated that neo-clerodane diterpenoids isolated from the Ajuga genus exhibit potent anti-inflammatory effects by regulating the expression of both iNOS and COX-2. researchgate.netresearchgate.net By downregulating the expression of these enzymes, these compounds effectively reduce the production of inflammatory mediators. researchgate.net Although this compound itself has not been singled out in these specific studies, its structural inclusion in the neo-clerodane class strongly implies a similar mechanism of action. researchgate.netresearchgate.net

Table 2: Anti-inflammatory Targets of Neo-clerodane Diterpenoids

| Target Enzyme | Function in Inflammation | Effect of Neo-clerodane Diterpenoids | Source |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide (NO) | Downregulation of expression | researchgate.netresearchgate.net |

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govnih.gov Activation of this pathway induces the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. nih.gov Therefore, inhibition of the NF-κB cascade is a key strategy for controlling inflammation. nih.govmdpi.com

Neo-clerodane derivatives have been specifically screened for their ability to inhibit NF-κB, indicating that this pathway is a recognized target for this class of compounds. researchgate.net The suppression of NF-κB signaling would prevent the upstream activation of multiple inflammatory genes, providing a comprehensive anti-inflammatory effect. researchgate.netnih.gov This mechanism likely underpins the observed anti-inflammatory properties of diterpenoids from the Ajuga genus, including this compound.

Analysis of Anticancer and Antiproliferative Mechanisms

The anticancer potential of compounds derived from the Ajuga genus has been a subject of scientific investigation. The mechanisms are multifaceted, involving the disruption of the cell cycle, induction of apoptosis, and targeting of specific enzymes crucial for cancer cell survival.

Studies on extracts from Ajuga species suggest a mechanism for inhibiting cancer cell proliferation that involves the modulation of key cell cycle regulatory proteins. For instance, a formula containing Ajuga constituents, known as Ai Du Qing (ADQ), has been shown to potentially inhibit caveolin-1. researchgate.net This inhibition is linked to subsequent changes in the expression of cell cycle-related proteins, including p21 and cyclin B1. researchgate.net The upregulation of p21, a cyclin-dependent kinase inhibitor, can lead to cell cycle arrest, while the modulation of cyclin B1 levels can disrupt the progression from the G2 to the M phase of the cell cycle, thereby halting cell division. researchgate.net

The induction of apoptosis is a key strategy in cancer therapy. Evidence suggests that constituents from Ajuga can trigger programmed cell death in cancer cells. The same Ai Du Qing (ADQ) formulation that affects the cell cycle also appears to influence apoptosis-associated proteins. researchgate.net The mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govcjmb.orgembopress.org Specifically, an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2 can shift the cellular balance in favor of apoptosis. researchgate.netresearchgate.net This change in the BAX/Bcl-2 ratio is a critical determinant for initiating the mitochondrial pathway of apoptosis. researchgate.net Furthermore, the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1), a protein involved in DNA repair, is another hallmark of apoptosis that has been associated with the activity of these extracts. researchgate.netnih.govnih.gov

| Molecular Target | Effect | Cellular Outcome | Source |

| p21 | Upregulation | Cell cycle arrest | researchgate.net |

| Cyclin B1 | Altered expression | G2/M phase disruption | researchgate.net |

| BAX | Upregulation | Promotion of apoptosis | researchgate.netnih.govcjmb.org |

| Bcl-2 | Downregulation | Promotion of apoptosis | researchgate.netnih.govcjmb.org |

| PARP1 | Cleavage | Induction of apoptosis | researchgate.netnih.gov |

Beyond the core apoptotic and cell cycle machinery, specific enzymes and receptors have been identified as targets for compounds from the Ajuga genus. Network pharmacology has pinpointed Aldose Reductase Family Member 1B10 (AKR1B10) as a significant anticancer target. researchgate.net Certain compounds from Ajuga have demonstrated notable inhibitory activity against AKR1B10. researchgate.net Additionally, as mentioned previously, Caveolin-1 has been identified as a key mediator in the chemosensitizing effects of Ajuga-containing formulations in breast cancer. researchgate.net Downregulation of Caveolin-1 can disrupt multiple signaling pathways involved in tumor progression and metastasis. nih.gov

Characterization of Insecticidal and Antifeedant Properties

Neo-clerodane diterpenoids, including this compound and its analogs, are well-documented for their potent effects on various insect species, acting primarily as antifeedants. hebmu.edu.cn

Ajugamarin chlorohydrins have demonstrated significant antifeedant activity against major agricultural pests. sci-hub.se Laboratory bioassays are commonly used to quantify these effects, measuring the reduction in food consumption by larvae when presented with treated foliage. mdpi.comnih.govresearchgate.net

For the Egyptian cotton leafworm, Spodoptera littoralis, various diterpenes isolated from Ajuga nipponensis have been tested in dual-choice feeding assays. researchgate.net These studies reveal that the compounds can significantly deter feeding. researchgate.netbohrium.com Similarly, against the Colorado potato beetle, Leptinotarsa decemlineata, a notorious pest of potato crops, extracts and isolated compounds from Ajuga species have shown feeding deterrent properties. hebmu.edu.cnresearchgate.netnih.govplantprotection.pleuropa.eu The antifeedant activity is often dose-dependent, with higher concentrations of the compound leading to greater inhibition of feeding. researchgate.net This activity is believed to be a primary defense mechanism of Ajuga plants against herbivorous insects. hebmu.edu.cn

Antifeedant Activity of Ajuga Diterpenoids

| Compound/Extract | Target Insect Species | Observed Effect | Source |

|---|---|---|---|

| Diterpenes from A. nipponensis | Spodoptera littoralis | Significant feeding deterrence | researchgate.net |

| Ajugamarin chlorohydrins | Spodoptera littoralis | Antifeedant activity | sci-hub.se |

| Furoneoclerodane diterpenes | Leptinotarsa decemlineata | Antifeedant activity | researchgate.net |

Identification of Specific Molecular and Cellular Targets in Insect Physiology

The insecticidal and antifeedant properties of the Ajuga genus are well-documented, with the effects largely attributed to the presence of neo-clerodane diterpenoids. sci-hub.sehebmu.edu.cnnih.gov These compounds are recognized as potent insect antifeedants, deterring the feeding of various pest insects. hebmu.edu.cnnih.govresearchgate.net For instance, extracts from Ajuga nipponensis have demonstrated antifeedant activity against the striped leaf beetle and the Egyptian cotton leafworm (Spodoptera littoralis). researchgate.netresearchgate.net

Despite the general association of neo-clerodanes with insect resistance, specific molecular and cellular targets for this compound in insect physiology have not been elucidated in the available scientific literature. The general mechanism for clerodane diterpenoids involves feeding inhibition and interference with essential metabolic processes in insects. nih.gov However, the precise enzymes, receptors, or signaling pathways that this compound interacts with remain unidentified. While molecular docking studies on other neo-clerodanes have suggested potential interactions, no specific targets have been experimentally validated for this compound. researchgate.net

Examination of Antimicrobial Actions

While the Ajuga genus has been explored for its antimicrobial properties, specific data for this compound is sparse and sometimes contradictory. nih.govacademicjournals.org

Inhibition of Bacterial Pathogen Growth

Several studies and reviews cite the antibacterial potential of the Ajuga genus and the neo-clerodane diterpenoid class. researchgate.netresearchgate.netscispace.com For example, metabolites isolated from Ajuga pseudoiva have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

However, direct evidence of this compound's efficacy against bacterial pathogens is lacking. In fact, a recent study evaluating nine diterpenoids from Ajuga macrosperma, which included known ajugamarin analogues, found that none of the compounds exhibited antibacterial activity against Salmonella enterica, Escherichia coli, Staphylococcus aureus, or Pseudomonas aeruginosa at the tested concentration. tandfonline.com No specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains, are available in the reviewed literature.

Antifungal Efficacy and Related Mechanisms

The traditional use of Ajuga species for treating fungal infections has prompted scientific investigation into their antifungal properties. researchgate.netactascientific.comresearchgate.net A notable study by Kariba (2001) reported that extracts from Ajuga remota possessed antifungal activity. nih.gov This study is frequently cited as evidence of the genus's antifungal potential. nih.govresearchgate.net

Nevertheless, the research was conducted on crude plant extracts, and the specific compounds responsible for the observed effects were not identified. nih.gov There is no scientific evidence detailing the antifungal efficacy of isolated this compound. Furthermore, studies on other neo-clerodane diterpenoids have yielded conflicting results, with some showing no significant activity against fungal strains. researchgate.net Consequently, the mechanisms by which this compound might act against fungi—such as the inhibition of ergosterol (B1671047) synthesis or disruption of the cell membrane, which are common antifungal mechanisms—remain entirely speculative for this specific compound. researchgate.netnih.gov

Structure Activity Relationship Sar Elucidation

Comprehensive Analysis of Structural Determinants for Biological Potency

Key structural determinants for the biological activity of this class of compounds include:

The Side Chain at C-9: The nature of the six-carbon side chain at the C-9 position is a critical determinant of bioactivity. This side chain often contains a furan (B31954) ring, a lactone, or a butenolide moiety, each conferring distinct biological properties. hebmu.edu.cnhebmu.edu.cn

Oxygenation Pattern: The presence, position, and stereochemistry of oxygen-containing functional groups, such as hydroxyls, epoxides, and esters, on both the decalin core and the side chain are crucial for activity. For instance, alterations to the C-2 acetate (B1210297) in salvinorin A, a related neo-clerodane, can eliminate its activity at the κ-opioid receptor. acs.org

Absolute Configuration: The absolute stereochemistry of neo-clerodanes, designated as either neo or ent-neo, is a fundamental determinant of their biological profile. nih.gov

Specific Contributions of the Chlorohydrin Moiety to Bioactivity Profiles

The chlorohydrin moiety, characterized by the presence of a chlorine atom and a hydroxyl group on adjacent carbons, is a notable feature in some neo-clerodane diterpenoids, including Ajugamarin chlorohydrin. This functional group can significantly impact the compound's physicochemical properties and its interaction with biological targets. conicet.gov.arnih.gov

The presence of the chlorohydrin group can:

Enhance Lipophilicity: The chlorine atom can increase the lipophilicity of the molecule, potentially facilitating its passage across biological membranes.

Introduce a Reactive Site: The chlorohydrin functionality can act as a reactive site, potentially forming covalent bonds with target macromolecules, although this is not always the case.

It is important to note that in some instances, chlorohydrin derivatives may be artifacts formed during the isolation process, for example, by the addition of hydrochloric acid to an epoxide precursor. researchgate.netresearchgate.net The biological activity of such derivatives should be interpreted with this possibility in mind.

Comparative SAR Studies Across Neo-Clerodane Diterpenoid Subclasses

Comparative SAR studies across different subclasses of neo-clerodane diterpenoids provide valuable insights into the specific roles of different structural motifs in determining biological activity.

Differential Activities Associated with Furan- and Lactone-Containing Clerodane Scaffolds

The nature of the heterocyclic system in the C-9 side chain is a major determinant of the biological activity of neo-clerodane diterpenoids. The two most common motifs are the furan ring and the lactone ring. hebmu.edu.cntandfonline.com

Furan-Containing Clerodanes: Many furan-containing neo-clerodanes exhibit potent insect antifeedant activity. conicet.gov.ar The furan ring is considered a key pharmacophore for this activity. However, some furan-containing clerodanes have also been associated with hepatotoxicity. nih.gov

Lactone-Containing Clerodanes: Neo-clerodanes featuring a lactone or butenolide substructure in their side chain often display a different spectrum of biological activities, including anti-inflammatory and cytotoxic effects. hebmu.edu.cn For example, ajugarins I-III, which possess an ethylbutenolide substructure, are known for their insect antifeedant properties. hebmu.edu.cn

The table below summarizes the differential activities associated with these two subclasses:

| Subclass | Common Biological Activities |

| Furan-containing Clerodanes | Insect antifeedant, Hepatotoxic |

| Lactone-containing Clerodanes | Anti-inflammatory, Cytotoxic, Insect antifeedant |

Impact of Stereochemistry and Substituent Patterns on Receptor Binding and Cellular Response

The precise three-dimensional arrangement of atoms (stereochemistry) and the pattern of chemical groups (substituents) on the neo-clerodane scaffold are critical for specific receptor binding and the subsequent cellular response. acs.org

Even minor changes in stereochemistry can lead to dramatic shifts in biological activity. For example, the relative stereochemistry of the decalin ring fusion (cis or trans) and the orientation of substituents at chiral centers can profoundly affect how the molecule fits into a receptor's binding pocket. researchgate.net

The pattern of substituents, such as hydroxyl, acetyl, and other ester groups, also plays a crucial role. For instance, in the potent κ-opioid receptor agonist salvinorin A, the acetate group at C-2 is essential for its activity, and its hydrolysis leads to a loss of function. acs.org Conversely, modifications at other positions can sometimes be tolerated or even lead to enhanced activity or altered receptor selectivity. acs.org

Computational Approaches in SAR Prediction and Validation

Computational methods have become indispensable tools in modern drug discovery and are increasingly applied to the study of complex natural products like neo-clerodane diterpenoids. These approaches allow for the prediction and rationalization of SAR data, guiding the synthesis of more potent and selective analogs.

Advanced Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a neo-clerodane diterpenoid) when bound to a specific protein target. acs.orgconicet.gov.ar This method allows researchers to visualize and analyze the interactions between the ligand and the amino acid residues in the binding site of the protein. scispace.commdpi.commdpi.com

Advanced molecular docking simulations can:

Predict Binding Affinity: By calculating a "docking score," these simulations can estimate the binding affinity of a compound for its target, helping to prioritize compounds for further experimental testing. conicet.gov.ar

Identify Key Interactions: Docking studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. mdpi.com This information is invaluable for understanding the molecular basis of activity and for designing new molecules with improved binding characteristics.

Rationalize SAR Data: Molecular docking can provide a structural rationale for experimentally observed SAR trends. For example, it can explain why a particular substituent enhances or diminishes activity by showing how it affects the fit of the molecule in the binding pocket. conicet.gov.ar

The integration of experimental SAR data with computational modeling provides a powerful synergistic approach to understanding the complex structure-activity relationships of neo-clerodane diterpenoids like this compound, ultimately facilitating the development of new therapeutic agents.

Advanced Analytical and Bioanalytical Methodologies in Ajugamarin Chlorohydrin Research

High-Throughput Screening Platforms for Bioactivity Discovery

High-throughput screening (HTS) serves as the initial step in identifying the biological potential of compounds like Ajugamarin chlorohydrin. researchgate.net These platforms enable the rapid assessment of large libraries of chemical entities against specific biological targets or cellular phenotypes. sci-hub.se For this compound, HTS assays are instrumental in discovering its bioactivities, such as anti-inflammatory, neuroprotective, or anticancer effects. biocrick.combenthamdirect.com

Quantitative HTS (qHTS) further refines this process by evaluating compounds across a range of concentrations, providing valuable dose-response data early in the discovery pipeline. nih.gov Imaging-based HTS, also known as high-content screening (HCS), offers a more nuanced approach by analyzing changes in cellular morphology and the distribution of cellular components upon compound treatment. sci-hub.senih.gov This method can reveal distinct cellular phenotypes induced by this compound, offering clues to its mechanism of action. nih.gov

Table 1: High-Throughput Screening Approaches for this compound

| Screening Method | Description | Application to this compound |

| Target-Based HTS | Assesses the interaction of compounds with a specific purified protein or enzyme. | To identify direct molecular targets of this compound. |

| Phenotypic HTS | Measures the effect of compounds on whole cells or organisms to identify a desired biological response. | To discover novel bioactivities and understand its effects in a biological context. nih.gov |

| Quantitative HTS (qHTS) | Evaluates compounds at multiple concentrations to determine potency and efficacy. nih.gov | To establish dose-response relationships for its various biological effects. |

| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to assess changes in cellular morphology and function. sci-hub.se | To identify specific cellular pathways modulated by this compound. |

Development and Optimization of In Vitro Cellular and Biochemical Assay Systems

Following initial discovery through HTS, the development and optimization of specific in vitro cellular and biochemical assays are crucial for validating and characterizing the bioactivity of this compound. ontosight.ai These assays provide a more detailed understanding of its effects on a molecular and cellular level.

In vitro studies have demonstrated that this compound can protect human SH-SY5Y neuroblastoma cells from glutamate-induced neurotoxicity. vdoc.pubvulcanchem.com Specifically, at a concentration of 10 μM, it was found to reduce this neurotoxicity by 62%. vulcanchem.com Other research has focused on its potential anti-inflammatory properties, with assays designed to measure the inhibition of inflammatory mediators. researchgate.netsci-hub.se Furthermore, its anticancer potential has been evaluated using various cancer cell lines, such as A549 and HeLa cells, to determine its cytotoxic or antiproliferative effects. benthamdirect.com

Biochemical assays are employed to investigate the direct interaction of this compound with specific enzymes or proteins identified as potential targets. These assays are essential for confirming the mechanism of action and for structure-activity relationship (SAR) studies, which aim to optimize the compound's potency and selectivity. ontosight.ai

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Target Deconvolution

Identifying the specific molecular target of a bioactive compound, a process known as target deconvolution, is a significant challenge in drug discovery. nih.govfrontiersin.org Omics technologies, such as proteomics and metabolomics, have emerged as powerful tools to address this challenge in the study of natural products like this compound. nih.govijpsr.comresearchgate.net

Proteomics involves the large-scale study of proteins. In the context of this compound, proteomics can be used to identify proteins whose expression levels or post-translational modifications are altered in response to treatment. nih.gov Chemical proteomics, which often utilizes a labeled version of the compound as a probe, can directly identify protein binding partners. frontiersin.org

The integration of these omics approaches provides a comprehensive view of the cellular response to this compound, facilitating the identification of its primary targets and off-target effects. nih.govresearchgate.net

Advanced Chromatographic and Spectroscopic Techniques for Metabolite Profiling and Purity Assessment

The isolation, purification, and structural elucidation of this compound from its natural source, Ajuga nipponensis, rely heavily on advanced chromatographic and spectroscopic techniques. researchgate.net These methods are also critical for assessing the purity of the isolated compound and for profiling related metabolites. nih.gov

Chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the plant extract. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both analytical and preparative-scale purification of neo-clerodane diterpenoids. benthamdirect.comnih.gov Reversed-phase HPLC is particularly effective for separating these compounds. researchgate.net

Column Chromatography using silica (B1680970) gel or Sephadex is often used for initial fractionation of the extract. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring the progress of purification. benthamdirect.comnih.gov

Spectroscopic techniques are indispensable for determining the chemical structure of this compound and for its unambiguous identification. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.netmdpi.com

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), determines the molecular weight and elemental composition of the compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. nih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within the molecule. nih.gov

These techniques are also applied for metabolite profiling of the plant extract, which helps in identifying other related neo-clerodane diterpenoids and understanding the plant's metabolic pathways. chromatographyonline.com

Table 2: Key Analytical Techniques in this compound Research

| Technique | Purpose |

| HPLC | Purification and purity assessment. benthamdirect.comnih.gov |

| LC-MS | Separation, identification, and quantification. nih.govresearchgate.net |

| NMR Spectroscopy | Structural elucidation. researchgate.netmdpi.com |

| HRMS | Accurate mass determination. nih.gov |

Integration of Computational Biology and Bioinformatics for Systems-Level Mechanistic Insights

Computational biology and bioinformatics play an increasingly vital role in understanding the complex biological effects of natural products like this compound. springernature.comufz.de These in silico approaches complement experimental data, providing systems-level insights into the compound's mechanism of action and helping to predict its potential targets. scielo.org.mxnih.govmdpi.com

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (this compound) to a target protein. researchgate.net This can help to prioritize potential targets for experimental validation.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. springernature.com This information can be used to search for other compounds with similar activity or to guide the design of more potent analogs.

Systems biology approaches integrate data from various omics technologies (proteomics, metabolomics, transcriptomics) to construct and analyze biological networks. nih.govufz.de By examining how these networks are perturbed by this compound, researchers can gain a holistic understanding of its effects on cellular function. researchgate.net This can reveal not only the primary target but also downstream signaling pathways and potential off-target interactions. nih.gov The integration of experimental and computational methods is crucial for building comprehensive models of this compound's bioactivity and for accelerating its development as a potential therapeutic agent. nih.govfrontiersin.org

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Associated Molecular Pathways

The genus Ajuga has a rich history in traditional medicine for treating ailments like fever, inflammation, and rheumatic conditions. researchgate.net Modern research into neo-clerodane diterpenoids, the chemical family of Ajugamarin chlorohydrin, has begun to validate these uses, revealing anti-inflammatory, neuroprotective, antifeedant, and antiproliferative effects. researchgate.net However, the full spectrum of biological activities for this compound itself remains largely uncharted territory.

Future investigations should systematically screen this compound against a diverse array of biological targets. Based on the activities of structurally similar compounds, promising areas for exploration include:

Neuroprotection: A related compound, Ajugamarin A1 chlorohydrin, has demonstrated a significant ability to protect human neuroblastoma cells (SH-SY5Y) from the neurotoxin MPP+, a model for Parkinson's disease. nih.govvdoc.pub This suggests that this compound could possess neuroprotective properties, warranting investigation into its effects on pathways related to neuroinflammation, oxidative stress, and apoptosis in neuronal cells.

Anti-inflammatory and Immunomodulatory Effects: Other neo-clerodanes from Ajuga and Scutellaria species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.netnih.gov Mechanistic studies on these analogues suggest they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially through the inhibition of the NF-κB signaling pathway. researchgate.netnih.gov It is critical to explore whether this compound shares these mechanisms and to investigate its broader effects on the immune system.

Anticancer Activity: Various clerodane diterpenes have exhibited cytotoxic activity against human cancer cell lines. nih.gov Systematic evaluation of this compound's antiproliferative effects across different cancer types could uncover novel therapeutic applications.

Table 1: Reported Biological Activities of Related Neo-clerodane Diterpenoids

| Biological Activity | Specific Effect | Investigated Compound(s) | Potential Molecular Pathway/Target | Reference(s) |

|---|---|---|---|---|

| Neuroprotection | Enhanced survival of SH-SY5Y cells exposed to MPP+ | Ajugamarin A1 chlorohydrin | Neuronal survival pathways | nih.govvdoc.pub |

| Anti-inflammatory | Inhibition of LPS-induced Nitric Oxide (NO) production | Diterpenoids from A. pantantha | iNOS/COX-2 inhibition | researchgate.net |

| Anti-inflammatory | Inhibition of NO generation in RAW 264.7 macrophages | Diterpenoids from Scutellaria barbata | Suppression of iNOS expression via NF-κB inhibition | nih.gov |

| Cytotoxicity | Activity against nasopharyngeal, oral, and colorectal cancer cell lines | Diterpenoids from Scutellaria barbata | Not specified | nih.gov |

Development of Innovative and Scalable Synthetic Methodologies for this compound and its Bioactive Analogues

The advancement of this compound into preclinical and clinical studies hinges on the availability of a reliable and scalable supply. Currently, isolation from natural sources is the primary method, but this is often inefficient and subject to variability. researchgate.net Furthermore, it has been suggested that this compound may be an artifact formed during the extraction process through the addition of hydrochloric acid to its precursor, ajugamarin. researchgate.netresearchgate.netresearchgate.net

Developing robust synthetic strategies is therefore a critical research priority. The total synthesis of other complex neo-clerodane diterpenoids, such as salvinorin A and methyl barbascoate, provides a roadmap. acs.orgnih.gov These syntheses are challenging, often requiring numerous steps to construct the core decalin ring system with precise stereochemical control. researchgate.netthieme-connect.com

Future research should focus on:

Total Synthesis: Establishing a de novo total synthesis of ajugamarin and, by extension, this compound. This would involve leveraging modern synthetic methods, such as stereoselective cyclizations (e.g., Diels-Alder reactions) and C-H activation, to improve efficiency over classical routes that start from precursors like the Wieland-Miescher ketone. researchgate.netacs.orgcdnsciencepub.com

Semisynthesis: If ajugamarin can be isolated in higher yields, a simple and efficient semisynthetic step to convert it to this compound via hydrochlorination could be an effective and scalable approach. researchgate.net

Analogue Synthesis: A validated synthetic route would be invaluable for creating a library of bioactive analogues. By modifying specific functional groups, chemists can systematically probe the structure-activity relationships of the molecule, leading to the development of compounds with improved properties.

Identification and Validation of Novel Molecular Targets and Signaling Networks

While preliminary data on related compounds suggest potential targets like iNOS, COX-2, and pathways such as NF-κB, the specific molecular targets for this compound are unknown. researchgate.nettandfonline.comscispace.comebiohippo.com The signaling pathway is broadly classified as "Others," highlighting the need for detailed investigation. tandfonline.comscispace.com

Identifying the direct binding partners of this compound is essential for understanding its mechanism of action and for rational drug design. Modern chemical biology approaches can be employed for this purpose:

Affinity Chromatography and Mass Spectrometry: Synthesizing a tagged version of this compound to use as a "bait" to pull its binding proteins out of cell lysates.

Computational Target Prediction: Using the structure of this compound to computationally screen against databases of protein structures to predict potential binding sites.

Cellular Thermal Shift Assay (CETSA): This method can detect the engagement of a compound with its target protein in living cells and is a powerful tool for target validation.

The discovery that salvinorin A, another neo-clerodane, is a potent agonist of the κ-opioid receptor—a target distinct from those of many other diterpenoids—underscores that compounds with similar scaffolds can have vastly different pharmacological profiles. nih.govacs.org This highlights the importance of unbiased screening to identify potentially novel and unexpected targets for this compound.

Advancements in Structure-Guided Drug Design for Enhanced Potency and Selectivity

Once molecular targets are validated, structure-guided drug design (SBDD) becomes a powerful tool for optimizing the therapeutic potential of this compound. researchgate.netrsc.orgbiocrick.com This approach relies on understanding the three-dimensional interaction between the compound and its target protein to make rational modifications that enhance binding affinity (potency) and reduce off-target effects (selectivity).

Initial structure-activity relationship (SAR) studies on related neo-clerodanes have already provided valuable clues. For instance, studies on the anti-inflammatory activity of diterpenoids from Scutellaria barbata revealed that an α,β-unsaturated-γ-lactone moiety with an exocyclic double bond was crucial for activity. nih.gov Similarly, SAR studies on antifeedant activity have identified key features on both the decalin core and the furan (B31954) side chain. tandfonline.com

Future SBDD efforts should involve:

Co-crystallization or Cryo-EM: Obtaining a high-resolution structure of this compound bound to its molecular target.

Molecular Docking: Using the solved structure to perform computational docking studies with virtual libraries of analogues to predict which modifications will improve binding. biocrick.com

Iterative Synthesis and Testing: Synthesizing the most promising analogues identified through computational modeling and testing them in biological assays. The results of these tests feed back into the design process, creating a cycle of optimization that can lead to highly potent and selective drug candidates. rsc.org

Synergistic Research Combining Natural Product Chemistry with Synthetic Biology for Sustainable Production

The chemical synthesis of complex natural products like this compound is often lengthy and expensive, limiting their widespread use. researchgate.net Synthetic biology offers a transformative and sustainable alternative. vdoc.pubresearchgate.net By harnessing the biosynthetic machinery of microorganisms or plants, it is possible to produce high-value terpenoids in a scalable and environmentally friendly manner. nih.govresearchgate.net

The biosynthesis of all diterpenoids begins with the precursor geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net The key to producing a specific diterpenoid like ajugamarin lies in identifying and transferring the specific enzymes (diterpene synthases and modifying enzymes like cytochrome P450s) responsible for its formation into a suitable production host, such as yeast (Saccharomyces cerevisiae) or engineered plants. researchgate.net

A synergistic approach would involve:

Pathway Elucidation: Identifying the complete biosynthetic gene cluster responsible for producing ajugamarin in Ajuga nipponensis.

Metabolic Engineering: Transferring these genes into a microbial host and optimizing the host's metabolism to maximize the production of ajugamarin. researchgate.net

Biocatalytic Conversion: Using the engineered host to produce large quantities of the precursor, ajugamarin, which can then be efficiently converted to this compound through a simple chemical step.

This combination of natural product chemistry (identifying the molecule and its final conversion step) and synthetic biology (sustainable production of the precursor) represents a powerful strategy to overcome the supply bottleneck and facilitate the translation of this compound into the clinic. vdoc.pubbiocrick.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structure of Ajugamarin chlorohydrin derivatives?

- Methodological Approach :

- 19F NMR spectroscopy is critical for distinguishing between chlorohydrin isomers (e.g., C5 vs. C6 chlorination sites). Experimental 19F chemical shifts (e.g., -137 ppm for C5-chlorinated structures) align with DFT-calculated values (B3LYP level), enabling precise structural assignments .

- 1H-13C HMBC and COSY experiments resolve stereochemistry, while 1J coupling constants (e.g., 255.9 Hz for C5-F) validate chlorohydrin regiochemistry .

- Data Table :

| Compound | Experimental δ(19F) (ppm) | Calculated δ(19F) (ppm) | 1J(F,C) (Hz) |

|---|---|---|---|

| C5-Chlorohydrin | -137 | -135.3 | 256.3 |

| C6-Chlorohydrin | -117 | -115.2 | 220.1 |

Q. How can researchers synthesize this compound derivatives while minimizing byproducts?

- Experimental Design :

- Use HOCl in aqueous buffered conditions (pH 7–9) to control regioselectivity. Alkaline conditions favor epoxide intermediates, while neutral pH stabilizes chlorohydrins .

- Monitor reaction progress via HPLC-MS to detect intermediates (e.g., hydrates or dichlorinated byproducts) .

Advanced Research Questions

Q. How does the chlorohydrin moiety influence the biological activity of Ajugamarin derivatives, and what experimental strategies validate this?

- Structure-Activity Relationship (SAR) Study :

- Replace the chlorohydrin group with epoxides or diols (e.g., via hydrolysis) and compare cytotoxicity. For example, chlorohydrin-containing compounds (e.g., Trichodermamide B) induce DNA double-strand breaks, while epoxide analogues lack this mechanism .

- Use flow cytometry to assess cell-cycle arrest (e.g., S-phase arrest in HeLa cells) and comet assays to quantify DNA damage .

- Key Finding :

- Chlorohydrin’s electrophilic chlorine atom facilitates covalent DNA adduct formation, confirmed via LC-MS/MS analysis of DNA adducts .

Q. What computational methods predict the pH-dependent reaction pathways of this compound?

- Quantum Chemical Workflow :

- Model reaction pathways (e.g., chlorohydrin ↔ epoxide interconversion) using B2K-PLYP//B3LYP hybrid functionals. Include explicit solvent (water) in calculations to account for nucleophilic attack by hydroxide or water .

- Calculate activation barriers (ΔG‡) for deprotonation vs. chlorohydrin formation. For example, ΔG‡ for deprotonation increases by 5 kcal/mol under neutral pH, favoring chlorohydrin stability .

- Data Contradiction Resolution :

- Experimental chlorohydrin dominance at pH 7 contradicts alkaline-favored predictions. Computational adjustments (e.g., replacing hydroxide with water as nucleophile) resolve this by showing reduced deprotonation efficiency .

Q. How can enzymatic methods improve the stereoselective resolution of this compound acetates?

- Kinetic Resolution (KR) Optimization :

- Screen lipases (e.g., Novozym®435) in non-polar solvents (e.g., hexane) to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .

- Key Insight : Chlorohydrin acetates exhibit lower reactivity due to steric hindrance in the enzyme’s active site. Modify substrate hydrophobicity to improve binding .

Data Contradiction Analysis

Q. Why do experimental and computational studies sometimes disagree on the reversibility of chlorohydrin formation?

- Case Study :

- For 17β-trenbolone, computational models predict reversible chlorohydrin formation, but experiments show irreversibility. This arises from neglecting thermodynamic equilibria in simulations. Including solvent-accessible surface area (SASA) corrections aligns models with empirical data .

- Resolution Strategy :

- Combine microkinetic modeling with experimental time-course data (e.g., via stopped-flow UV-Vis) to refine transition-state barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.